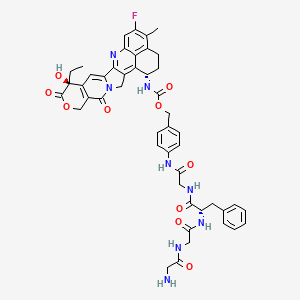

GGFG-PAB-Exatecan

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C47H47FN8O10 |

|---|---|

分子量 |

902.9 g/mol |

IUPAC 名称 |

[4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |

InChI |

InChI=1S/C47H47FN8O10/c1-3-47(64)31-16-36-42-29(21-56(36)44(61)30(31)23-65-45(47)62)41-33(14-13-28-24(2)32(48)17-34(54-42)40(28)41)55-46(63)66-22-26-9-11-27(12-10-26)52-38(58)20-51-43(60)35(15-25-7-5-4-6-8-25)53-39(59)19-50-37(57)18-49/h4-12,16-17,33,35,64H,3,13-15,18-23,49H2,1-2H3,(H,50,57)(H,51,60)(H,52,58)(H,53,59)(H,55,63)/t33-,35-,47-/m0/s1 |

InChI 键 |

BTMIZOPVXMUSAQ-VCQSYUDLSA-N |

手性 SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)CNC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CN)O |

规范 SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CN)O |

产品来源 |

United States |

Foundational & Exploratory

GGFG-PAB-Exatecan: An In-depth Technical Guide to its Mechanism of Action in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the GGFG-PAB-Exatecan linker-payload system within an antibody-drug conjugate (ADC) context. It details the molecular interactions and cellular processes, from targeted delivery to cytotoxic effect, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: A Multi-Stage Process

The this compound system is an advanced platform for the targeted delivery of the potent topoisomerase I inhibitor, exatecan, to cancer cells. Its mechanism of action can be delineated into a sequence of carefully orchestrated events, ensuring payload delivery at the site of action while maintaining stability in systemic circulation.

An ADC utilizing this system is comprised of a monoclonal antibody (mAb) targeting a tumor-specific antigen, the exatecan payload, and the GGFG-PAB linker connecting them. The GGFG tetrapeptide is designed for selective cleavage by lysosomal proteases, which are abundant in the tumor microenvironment.

The general mechanism of action for ADCs involves the antibody binding to a specific antigen on cancerous cells, followed by internalization through receptor-mediated endocytosis.[1] Once inside the cancer cell, the ADC is trafficked to the endosomal-lysosomal compartments where degradation of the antibody and/or cleavage of the linker releases the cytotoxic payload.[1]

Cellular Uptake and Trafficking

The journey of the this compound ADC begins with the high-affinity binding of its monoclonal antibody component to a specific antigen on the surface of a tumor cell. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome. This endosome is then trafficked to the lysosome, a cellular organelle containing a cocktail of degradative enzymes.

Linker Cleavage and Payload Release

Inside the acidic environment of the lysosome, resident proteases, primarily cathepsins, recognize and cleave the GGFG tetrapeptide sequence of the linker.[2][3] This enzymatic cleavage is a critical step, as the GGFG linker is designed to be stable in the bloodstream, minimizing premature payload release and off-target toxicity.[2]

Following the cleavage of the GGFG peptide, the p-aminobenzyl carbamate (PAB) moiety, a self-immolative spacer, becomes unstable. It spontaneously undergoes a 1,6-elimination reaction, leading to its fragmentation and the release of the unmodified, fully active exatecan payload into the cytoplasm of the cancer cell.

Nuclear Translocation and Topoisomerase I Inhibition

Once freed, the exatecan molecule translocates to the cell nucleus. Exatecan is a potent, water-soluble derivative of camptothecin and functions as a topoisomerase I (TOP1) inhibitor.[4] TOP1 is a crucial enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.

Exatecan exerts its cytotoxic effect by binding to the TOP1-DNA complex, stabilizing it.[4] This stabilization prevents the re-ligation of the single-strand breaks, leading to the accumulation of DNA damage. The presence of these persistent DNA breaks triggers a cascade of cellular responses, including cell cycle arrest and, ultimately, apoptosis (programmed cell death).[4]

Quantitative Data Summary

The in vitro potency of ADCs utilizing exatecan is a key indicator of their potential therapeutic efficacy and is typically measured by the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

| Cell Line | HER2 Status | ADC Construct | IC50 (nM) | Reference |

| SK-BR-3 | Positive | IgG(8)-EXA | 0.41 ± 0.05 | [1] |

| SK-BR-3 | Positive | Mb(4)-EXA | 9.36 ± 0.62 | [1] |

| SK-BR-3 | Positive | Db(4)-EXA | 14.69 ± 6.57 | [1] |

| SK-BR-3 | Positive | T-DXd (for comparison) | 0.04 ± 0.01 | [1] |

| MDA-MB-468 | Negative | IgG(8)-EXA | > 30 | [1] |

| MDA-MB-468 | Negative | Mb(4)-EXA | > 30 | [1] |

| MDA-MB-468 | Negative | Db(4)-EXA | > 30 | [1] |

| NCI-N87 | Positive | Tra-Exa-PSAR10 | Not explicitly stated, but potent in the low nanomolar range | [5] |

| KPL-4 | Not specified | Free Exatecan | 0.9 | [6] |

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are outlines of key assays used to characterize ADCs with a this compound linker-payload system.

In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo®)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

-

Cell Seeding: Cancer cell lines (e.g., SK-BR-3, MDA-MB-468) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

ADC Treatment: A serial dilution of the ADC is prepared and added to the cells. Control wells receive only the vehicle.

-

Incubation: The plates are incubated for a period of 5 to 7 days to allow the ADC to exert its cytotoxic effect.[1]

-

ATP Quantification: The CellTiter-Glo® Luminescent Cell Viability Assay is used to quantify the amount of ATP present, which is an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to the control wells to determine the percentage of cell viability. IC50 values are calculated from the dose-response curves.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of an ADC in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.[7]

-

Tumor Implantation: Human cancer cells (e.g., NCI-N87) are implanted subcutaneously into the mice.[7][8] Patient-derived xenograft (PDX) models, where patient tumor tissue is implanted, can also be utilized for a more clinically relevant model.[9]

-

Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The ADC is typically administered intravenously.[8]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula for tumor volume is often: 0.5 × (longest axis) × (shortest axis)².[10]

-

Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Survival rates can also be monitored.[10]

-

Ethical Considerations: All animal experiments must be conducted in accordance with protocols approved by an Institutional Animal Care and Use Committee (IACUC).

Pharmacokinetic (PK) Analysis

PK studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.

-

Sample Collection: Blood samples are collected from treated animals (e.g., rats or monkeys) at various time points after ADC administration.[8][11]

-

ADC Quantification: The concentration of the total antibody and/or the ADC in plasma is determined using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or ligand-binding immuno-affinity capture followed by liquid chromatography coupled to mass spectrometry (LB-LC-MS).[12]

-

Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated using non-compartmental or model-dependent methods.[13]

Visualizations

Signaling Pathway

Caption: Mechanism of action of a this compound ADC.

Experimental Workflow: In Vivo Efficacy Study

Caption: General workflow for an in vivo ADC efficacy study.

Logical Relationship: Linker Cleavage Cascade

Caption: The sequential process of linker cleavage and payload release.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. blog.crownbio.com [blog.crownbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Antibody–Exatecan Conjugates with a Novel Self-immolative Moiety Overcome Resistance in Colon and Lung Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]

- 12. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Exatecan as a topoisomerase I inhibitor payload

An In-depth Technical Guide to Exatecan as a Topoisomerase I Inhibitor Payload

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase I (Topo I) inhibitors are a cornerstone of cancer chemotherapy, disrupting the DNA replication process in rapidly dividing cancer cells. The evolution of this class has led to the development of potent camptothecin analogues, among which exatecan (DX-8951f) has emerged as a highly promising cytotoxic agent.[1][2] Its exceptional potency, favorable solubility, and distinct pharmacological profile make it an ideal candidate for targeted delivery as a payload in antibody-drug conjugates (ADCs).[3][4] ADCs are designed to selectively deliver potent cytotoxic agents to tumor cells, thereby maximizing efficacy while minimizing systemic toxicity.[5]

This technical guide provides a comprehensive overview of exatecan, detailing its mechanism of action, preclinical performance data as an ADC payload, and key experimental protocols for its evaluation.

Exatecan: A Potent Camptothecin Analogue

Exatecan is a synthetic, water-soluble, hexacyclic derivative of camptothecin.[2] Unlike the prodrug irinotecan, exatecan does not require metabolic activation to exert its cytotoxic effect.[2][6] Structurally, it possesses a unique hexacyclic structure and, like other camptothecins, its activity is dependent on the intactness of its closed lactone ring, which can undergo a pH-dependent hydrolysis to an inactive open-ring carboxylate form.[2]

Mechanism of Action

Exatecan exerts its anticancer effects by inhibiting DNA topoisomerase I.[6][7] Topo I is a critical enzyme that relieves torsional stress during DNA replication and transcription by creating transient single-strand breaks.[6] Exatecan stabilizes the covalent complex formed between Topo I and DNA (known as the TOP1cc), preventing the re-ligation of the DNA strand.[1][6] This stabilization of the "cleavage complex" leads to the accumulation of single-strand breaks, which are then converted into lethal double-strand breaks when the replication fork collides with them, ultimately triggering apoptosis and cell death.[6] Studies have shown that exatecan is significantly more potent at inducing these Topo I-DNA cleavage complexes compared to other clinical Topo I inhibitors like SN-38 (the active metabolite of irinotecan) and topotecan.[1][2]

Exatecan as an ADC Payload

The high potency of exatecan, which initially led to dose-limiting toxicities as a standalone agent, makes it an excellent candidate for targeted delivery via ADCs.[1] Its utility as a payload is further enhanced by several key properties:

-

High Potency: Exatecan is significantly more potent than other camptothecin derivatives. In vitro studies show it to be 6 to 28 times more active than SN-38 and topotecan, respectively, against various human cancer cell lines.[2][8] This allows for a high drug-to-antibody ratio (DAR) without compromising the ADC's biophysical properties.[9]

-

Bystander Effect: Exatecan has favorable membrane permeability, allowing it to diffuse from the target cancer cell and kill neighboring antigen-negative cancer cells.[4][10][11][12] This "bystander effect" is crucial for treating heterogeneous tumors where not all cells express the target antigen.[3][10]

-

Overcoming Drug Resistance: Exatecan is a poor substrate for the P-glycoprotein (Pgp) transporter, a key mechanism of multidrug resistance (MDR).[2][4] This suggests that exatecan-based ADCs could be effective in tumors that have developed resistance to other therapies.[13]

ADC Architecture and Release Mechanism

Exatecan is typically conjugated to a monoclonal antibody via a cleavable linker. The linker is designed to be stable in systemic circulation but to be efficiently cleaved within the tumor microenvironment or inside the cancer cell, often by lysosomal enzymes like cathepsin B.[5] Upon internalization of the ADC and cleavage of the linker, the active exatecan payload is released to exert its cytotoxic effect.

Preclinical Performance Data

Preclinical studies consistently demonstrate the superior performance of exatecan-based ADCs compared to those with other Topo I inhibitor payloads.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. Exatecan consistently exhibits lower IC50 values compared to SN-38 and DXd across various cancer cell lines.

| Payload/ADC | Cell Line | Target | IC50 (nM) | Reference |

| Free Payloads | ||||

| Exatecan | MOLT-4 (Leukemia) | - | 0.08 ± 0.01 | [1] |

| SN-38 | MOLT-4 (Leukemia) | - | 1.1 ± 0.1 | [1] |

| Topotecan | MOLT-4 (Leukemia) | - | 4.3 ± 0.4 | [1] |

| Exatecan | SK-BR-3 (Breast) | - | Subnanomolar | [5] |

| Exatecan | NCI-H460 (Lung) | - | ~1 | [9] |

| DXd | NCI-H460 (Lung) | - | ~10 | [9] |

| SN-38 | NCI-H460 (Lung) | - | ~2-3 | [9] |

| ADCs | ||||

| IgG(8)-EXA | SK-BR-3 (Breast) | HER2 | 0.41 ± 0.05 | [5] |

| Trastuzumab Deruxtecan (T-DXd) | SK-BR-3 (Breast) | HER2 | 0.04 ± 0.01 | [5] |

| IgG(8)-EXA | MDA-MB-468 (Breast) | HER2- | > 30 | [5] |

Table 1: Comparative In Vitro Potency of Exatecan and Exatecan-based ADCs.

Bystander Killing Effect

The ability of the released payload to kill adjacent antigen-negative cells is a key advantage for treating solid tumors with heterogeneous antigen expression.[3] The higher membrane permeability of exatecan contributes to a more potent bystander effect compared to DXd and SN-38.[12]

In Vivo Efficacy & Stability

Exatecan-based ADCs have demonstrated potent and durable anti-tumor activity in various xenograft models, including those resistant to other treatments.[13][14][15] Furthermore, novel linker technologies have led to exatecan ADCs with drastically improved plasma stability compared to other Topo I inhibitor ADCs, reducing premature payload release and potential off-target toxicity.[3][5]

| ADC | Tumor Model | Dose | Outcome | Reference |

| M9140 (anti-CEACAM5) | mCRC Patients | 2.4-2.8 mg/kg | 10% Partial Response, 42.5% Stable Disease | [16] |

| IgG(8)-EXA (anti-HER2) | Breast Cancer Xenograft | 3 mg/kg | Significant tumor regression | [5] |

| CBX-12 (peptide-Exa) | Breast Cancer Xenograft | - | Significant tumor growth suppression | [1] |

| V66-Exatecan (anti-DNA) | TNBC Xenograft | - | Significant tumor regression and improved survival | [17][18] |

Table 2: Summary of In Vivo Efficacy of Exatecan-based Conjugates.

Key Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is used to determine the IC50 of an exatecan-based ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HER2-positive SK-BR-3 and HER2-negative MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

-

ADC Preparation: Prepare serial dilutions of the exatecan-ADC, a relevant control ADC, and free exatecan in the appropriate cell culture medium.

-

Treatment: Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.[5][9]

-

Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by fixing and staining cells with crystal violet.

-

Data Analysis: Normalize the viability data to the untreated control wells. Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

Ex Vivo Serum Stability Assay

This protocol assesses the stability of the ADC and the rate of payload deconjugation in serum.

Methodology:

-

Incubation: Incubate the exatecan-ADC at a concentration of ~50 µg/mL in mouse or human serum at 37°C.[5]

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, and 8 days).[5]

-

ADC Capture: For each time point, capture the ADC from the serum using affinity capture techniques (e.g., protein A/G magnetic beads that bind the antibody's Fc region).

-

Analysis by LC-MS: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS). The average drug-to-antibody ratio (DAR) is determined by analyzing the mass spectrum of the ADC.[5]

-

Data Analysis: Calculate the percentage of DAR loss over time compared to the day 0 sample. A lower percentage of DAR loss indicates higher stability.[5]

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of an exatecan-ADC in a mouse model.

Methodology:

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 SK-BR-3 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, exatecan-ADC at various doses, control ADC).

-

Dosing: Administer the ADCs intravenously (IV) according to the specified dosing schedule (e.g., once every 3 weeks).[2]

-

Monitoring: Monitor tumor volume, body weight (as a measure of toxicity), and overall animal health two to three times per week.

-

Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size or after a predetermined period. Tumors are then excised and weighed.

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control. Statistically analyze the differences in tumor volume between groups.

Conclusion

Exatecan stands out as a top-tier payload for the development of next-generation antibody-drug conjugates.[3] Its superior potency, ability to induce a significant bystander effect, and activity against multidrug-resistant cells position it as a powerful weapon in targeted cancer therapy.[4][12][13] Preclinical data consistently highlight the potential for exatecan-based ADCs to offer an improved therapeutic window and overcome the limitations of existing ADC platforms.[3][9] As more exatecan-based ADCs advance through clinical development, they hold the promise of delivering meaningful benefits to patients with difficult-to-treat cancers.[3][16]

References

- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I and Pharmacological Study of a New Camptothecin Derivative, Exatecan Mesylate (DX-8951f), Infused Over 30 Minutes Every Three Weeks1 | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 3. benchchem.com [benchchem.com]

- 4. synaffix.com [synaffix.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 10. Innate Pharma S.A. (NASDAQ:IPHA) Q3 2025 Earnings Call Transcript - Insider Monkey [insidermonkey.com]

- 11. researchgate.net [researchgate.net]

- 12. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibody–Exatecan Conjugates with a Novel Self-immolative Moiety Overcome Resistance in Colon and Lung Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]

- 14. A Novel Dual-Payload ADC Platform Integrating Exatecan and Triptolide to Enhance Antitumor Efficacy and Overcome Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ascopubs.org [ascopubs.org]

- 17. Abstract 6392: Next-generation ADCs: precise delivery of exatecan to tumor nuclei by targeting the tumor microenvironment with an anti-DNA cell-penetrating antibody | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

GGFG-PAB-Exatecan for Novel Antibody-Drug Conjugate Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes of GGFG-PAB-Exatecan, a pivotal drug-linker technology in the advancement of novel antibody-drug conjugates (ADCs). Exatecan, a potent topoisomerase I inhibitor, is combined with a stable, selectively cleavable linker system to enable targeted delivery and potent cytotoxicity against cancer cells. This document provides a comprehensive overview of its mechanism of action, quantitative preclinical data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Introduction to this compound in ADC Development

Antibody-drug conjugates represent a transformative class of cancer therapeutics, designed to merge the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The success of an ADC is critically dependent on the synergy between its three components: the antibody, the linker, and the payload. The this compound system leverages a highly potent payload, exatecan, and a sophisticated linker designed for stability in circulation and efficient release within the tumor microenvironment.

Exatecan , a derivative of camptothecin, is a powerful inhibitor of DNA topoisomerase I, an enzyme essential for relieving torsional stress during DNA replication and transcription.[1] By stabilizing the topoisomerase I-DNA cleavage complex, exatecan induces DNA damage and triggers apoptosis in rapidly dividing cancer cells.[1] Its high potency and ability to overcome certain multidrug resistance mechanisms make it an attractive payload for ADCs.[2]

The GGFG-PAB linker is a protease-cleavable system. The tetrapeptide motif, Gly-Gly-Phe-Gly (GGFG), is specifically designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[3][4] This enzymatic cleavage at the GGFG sequence initiates a self-immolative cascade via the p-aminobenzyl (PAB) spacer, leading to the release of the active exatecan payload inside the target cancer cell. This design ensures that the highly cytotoxic payload remains inactive and attached to the antibody while in systemic circulation, minimizing off-target toxicity.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving exatecan-based ADCs, providing insights into their potency, efficacy, and pharmacokinetic profiles.

Table 1: In Vitro Cytotoxicity of Exatecan and Exatecan-Based ADCs

| Cell Line | Cancer Type | Target | Compound | IC50 (nM) | Reference |

| SK-BR-3 | Breast Cancer | HER2 | Exatecan | Subnanomolar | [6] |

| SK-BR-3 | Breast Cancer | HER2 | IgG(8)-EXA (DAR 8) | 0.41 ± 0.05 | [6] |

| SK-BR-3 | Breast Cancer | HER2 | Mb(4)-EXA (DAR 4) | 9.36 ± 0.62 | [6] |

| SK-BR-3 | Breast Cancer | HER2 | Db(4)-EXA (DAR 4) | 14.69 ± 6.57 | [6] |

| MDA-MB-468 | Breast Cancer | HER2- | IgG(8)-EXA (DAR 8) | > 30 | [6] |

| NCI-N87 | Gastric Cancer | HER2 | Exatecan | ~1 | [7] |

| KPL-4 | Breast Cancer | HER2 | Exatecan | 0.9 | [7] |

| Multiple Cell Lines | Various | - | Exatecan | 10-50x more potent than SN-38 | [1] |

Table 2: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models

| Xenograft Model | Cancer Type | ADC | Dose | Tumor Growth Inhibition (TGI) | Reference |

| NCI-N87 | Gastric Cancer | Exolinker ADC (DAR ~8) | Not Specified | Similar to T-DXd | [7] |

| PC9 | Non-Small Cell Lung Cancer | Ab562-T1000-exatecan | Not Specified | Significant | [8] |

| COLO205 | Colon Cancer | MTX-132 (TROP2-targeting) | 10 mg/kg | Significant | [2] |

| H2170 | Lung Cancer | P-T1000-exatecan (HER3-targeting) | 10 mg/kg | Significant | [2] |

Table 3: Pharmacokinetic Parameters of Exatecan-Based ADCs

| ADC | Animal Model | Dose | Key Findings | Reference |

| Tras-T1000-exatecan (MTX-1000) | Rat | 4 mg/kg | Improved stability compared to Tras-GGFG-DXd | [2] |

| Exolinker ADC | Rat | Not Specified | Superior DAR retention over 7 days compared to T-DXd | [7][9] |

| IgG(8)-EXA | Not Specified | Not Specified | Favorable PK profile with slow plasma clearance | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and characterization of this compound ADCs.

Synthesis of this compound Drug-Linker

This protocol describes a representative synthetic route for the this compound drug-linker.

Materials:

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH)

-

p-Aminobenzyl alcohol (PAB-OH)

-

Exatecan

-

Coupling reagents (e.g., HATU, HOBt)

-

Deprotection reagents (e.g., piperidine in DMF)

-

Solvents (DMF, DCM, etc.)

-

Purification supplies (e.g., silica gel for chromatography)

Procedure:

-

Peptide Synthesis: The GGFG tetrapeptide is synthesized on a solid-phase support or in solution using standard Fmoc-based peptide synthesis chemistry. Each amino acid is sequentially coupled after the deprotection of the N-terminal Fmoc group of the preceding amino acid.

-

PAB Spacer Attachment: The C-terminus of the fully assembled GGFG peptide is coupled to the amino group of p-aminobenzyl alcohol.

-

Payload Conjugation: The hydroxyl group of the PAB spacer is activated (e.g., by conversion to a p-nitrophenyl carbonate) and then reacted with an amino group on exatecan to form a carbamate linkage.

-

Purification: The final this compound drug-linker is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The identity and purity of the drug-linker are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Antibody-Drug Conjugation

This protocol outlines the conjugation of the this compound drug-linker to a monoclonal antibody.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., TCEP)

-

This compound with a maleimide handle (MC-GGFG-PAB-Exatecan)

-

Quenching agent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction: The antibody is partially reduced by incubation with a controlled amount of a reducing agent like TCEP to cleave interchain disulfide bonds, exposing free thiol groups.

-

Drug-Linker Conjugation: The maleimide-functionalized this compound is added to the reduced antibody solution. The maleimide groups react with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically carried out at a controlled pH and temperature.

-

Quenching: The conjugation reaction is stopped by adding a quenching agent to cap any unreacted thiol groups on the antibody.

-

Purification: The resulting ADC is purified from unconjugated drug-linker and other reactants using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.

ADC Characterization Methods

1. Drug-to-Antibody Ratio (DAR) Determination:

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the payload is hydrophobic, species with different numbers of conjugated drugs will have different retention times, allowing for the calculation of the average DAR.[9]

-

UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload, the concentrations of the antibody and the drug can be determined, and the DAR can be calculated.[10]

-

Mass Spectrometry (MS): LC-MS analysis of the reduced and deglycosylated ADC can provide precise mass information for the light and heavy chains, allowing for the determination of the distribution and average DAR.[9]

2. In Vitro Cytotoxicity Assay:

-

Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured under standard conditions.

-

Treatment: Cells are treated with serial dilutions of the ADC, the free payload, and a non-targeting control ADC for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[6][11]

3. In Vivo Efficacy Study (Xenograft Model):

-

Tumor Implantation: Immunocompromised mice are subcutaneously implanted with human cancer cells.

-

Treatment: Once tumors reach a specified volume, mice are treated with the ADC, a vehicle control, and relevant comparator agents via intravenous injection.

-

Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated to assess the antitumor activity of the ADC.[2]

Visualizations: Signaling Pathways and Workflows

Mechanism of Action of this compound ADC

Caption: Mechanism of action of a this compound ADC, from binding to apoptosis.

Topoisomerase I Inhibition by Exatecan

Caption: Exatecan traps the TOP1-DNA complex, leading to DNA damage and cell death.

Experimental Workflow for ADC Development and Evaluation

Caption: A streamlined workflow for the development and preclinical evaluation of an ADC.

References

- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody–Exatecan Conjugates with a Novel Self-immolative Moiety Overcome Resistance in Colon and Lung Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. iphasebiosci.com [iphasebiosci.com]

- 5. iphasebiosci.com [iphasebiosci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

GGFG-PAB-Exatecan: A Technical Guide to Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of the antibody-drug conjugate (ADC) linker-payload, GGFG-PAB-Exatecan, with a specific focus on its characteristics in Dimethyl Sulfoxide (DMSO). This document is intended to serve as a comprehensive resource, offering critical data, experimental methodologies, and visual representations of key biological and experimental processes to support research and development efforts in the field of targeted cancer therapeutics.

Core Topic: Solubility and Stability Profile

This compound is a critical component in the construction of ADCs, comprising a potent topoisomerase I inhibitor, Exatecan, a cleavable tetrapeptide linker (Gly-Gly-Phe-Gly), and a self-immolative para-aminobenzyl (PAB) spacer. The solubility and stability of this molecule are paramount for its successful handling, formulation, and subsequent conjugation to a monoclonal antibody. DMSO is a common solvent for such compounds due to its ability to dissolve a wide range of organic molecules.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the solubility and recommended storage conditions for this compound and its constituent parts in DMSO.

Table 1: Solubility of this compound and Related Compounds in DMSO

| Compound | Molecular Weight ( g/mol ) | Solubility in DMSO | Molar Equivalent |

| This compound | 902.92 | ≥ 100 mg/mL[1][2] | ≥ 110.75 mM[1][2] |

| MC-GGFG-PAB-Exatecan | 1096.12 | ≥ 100 mg/mL[3][4] | ≥ 91.23 mM[3][4] |

| Exatecan Mesylate | 531.55 | 6 - 12.5 mg/mL[5][6] | 11.29 - 23.51 mM[5] |

It is noted that the solubility of this compound is often reported as "≥ 100 mg/mL," indicating that its saturation point may be even higher.[2][3][4] The use of fresh, non-hygroscopic DMSO is recommended for optimal solubility.[2]

Table 2: Recommended Storage and Stability of this compound in DMSO Solution

| Storage Temperature | Recommended Duration | Notes |

| -20°C | 1 month[1][2][4] | Stored under nitrogen, in sealed vials to prevent moisture absorption.[1][2][4] |

| -80°C | 6 months[1][2][4] | Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.[2] |

Experimental Protocols

While specific experimental details for the solubility and stability testing of this compound are not publicly available, the following are generalized protocols commonly employed in the pharmaceutical industry for similar peptide-drug conjugates.

Protocol 1: Kinetic Solubility Assessment in DMSO

Objective: To determine the apparent solubility of this compound in DMSO under specific conditions.

Methodology:

-

Preparation of Stock Solution: A high-concentration stock solution of this compound is prepared in 100% DMSO (e.g., 200 mg/mL).

-

Serial Dilution: A series of dilutions are prepared from the stock solution using DMSO in a 96-well plate format.

-

Equilibration: The plate is sealed and agitated at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow for equilibration.

-

Precipitation Detection: The presence of precipitate in each well is assessed using a plate reader capable of nephelometry (light scattering) or by visual inspection under a microscope.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

Protocol 2: Stability-Indicating HPLC Method for this compound in DMSO

Objective: To develop a quantitative method to assess the stability of this compound in a DMSO solution over time and under various stress conditions.

Methodology:

-

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column is typically used.

-

Mobile Phase Gradient: A gradient elution is employed using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The gradient is optimized to achieve separation of the parent compound from potential degradants.

-

Sample Preparation: A stock solution of this compound in DMSO is prepared at a known concentration (e.g., 1 mg/mL). This solution is then diluted in the initial mobile phase to an appropriate concentration for injection.

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the DMSO stock solution is subjected to stress conditions, including:

-

Acidic and Basic Hydrolysis: Incubation with dilute HCl and NaOH.

-

Oxidation: Treatment with hydrogen peroxide.

-

Thermal Stress: Exposure to elevated temperatures (e.g., 60°C).

-

Photostability: Exposure to UV and visible light.

-

-

Analysis: The stressed samples are analyzed by HPLC to identify and quantify any degradation products that are formed. The percentage of the remaining intact this compound is calculated.

-

Long-Term Stability Study: The DMSO stock solution is stored at the recommended temperatures (-20°C and -80°C) and analyzed at specified time points (e.g., 0, 1, 3, and 6 months) to determine the long-term stability.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

References

- 1. iphasebiosci.com [iphasebiosci.com]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

GGFG-PAB-Exatecan for Targeted Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the GGFG-PAB-Exatecan drug-linker conjugate for use in the research and development of targeted cancer therapies, specifically antibody-drug conjugates (ADCs). This document outlines the core components, mechanism of action, relevant experimental protocols, and key quantitative data to facilitate its application in preclinical research.

Core Components and Mechanism of Action

The this compound system is a sophisticated drug delivery platform designed to selectively deliver the potent cytotoxic agent, Exatecan, to cancer cells. It consists of three key components:

-

Exatecan (Payload): A highly potent, semi-synthetic, water-soluble derivative of camptothecin.[1] Exatecan functions as a topoisomerase I inhibitor.[2][3] By stabilizing the covalent complex between topoisomerase I and DNA, it prevents the re-ligation of single-strand breaks. This leads to the accumulation of DNA damage during replication and transcription, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[1][4]

-

GGFG (Gly-Gly-Phe-Gly) Peptide Linker: A tetrapeptide sequence specifically designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often upregulated in the tumor microenvironment.[5][6][7] This enzymatic cleavage is crucial for the intracellular release of the cytotoxic payload.

-

PAB (p-aminobenzyl alcohol) Self-Immolative Spacer: This spacer connects the GGFG linker to the exatecan payload. Following the enzymatic cleavage of the GGFG peptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, ensuring the traceless release of the unmodified, active form of exatecan within the target cell.[8][9]

The overall mechanism of an ADC utilizing the this compound conjugate is a multi-step process. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC via receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, where the acidic environment and the presence of proteases facilitate the cleavage of the GGFG linker. This triggers the self-immolation of the PAB spacer and the release of exatecan. The liberated exatecan can then exert its cytotoxic effect by inhibiting topoisomerase I. Furthermore, the membrane-permeable nature of the released payload can lead to a "bystander effect," where it diffuses into neighboring antigen-negative tumor cells, enhancing the overall anti-tumor activity.[3][10][11]

Quantitative Data

The following tables summarize key quantitative data for exatecan and related ADCs from various preclinical studies.

Table 1: In Vitro Cytotoxicity of Exatecan and Exatecan-Based ADCs

| Compound/ADC | Cell Line | IC50 | Reference |

| Exatecan Mesylate | 32 malignant cell lines (average) | More potent than SN-38 and SK&F 10486-A | [12] |

| Exatecan | Topoisomerase I Inhibition | 0.975 µg/ml (2.2 µM) | [3][12] |

| IgG(8)-EXA (DAR 8) | SK-BR-3 (HER2-positive) | 0.41 ± 0.05 nM | [13] |

| Mb(4)-EXA (DAR 4) | SK-BR-3 (HER2-positive) | 9.36 ± 0.62 nM | [13] |

| Db(4)-EXA (DAR 4) | SK-BR-3 (HER2-positive) | 14.69 ± 6.57 nM | [13] |

| IgG(8)-EXA, Mb(4)-EXA, Db(4)-EXA | MDA-MB-468 (HER2-negative) | > 30 nM | [13] |

| Free Exatecan | SK-BR-3 and MDA-MB-468 | Subnanomolar | [13] |

| V66-Exatecan | Various cancer cell lines | Low nanomolar | [14] |

Table 2: Pharmacokinetic Parameters of Exatecan Mesylate

| Parameter | Value | Species | Study Details | Reference |

| Clearance | 2.28 L/h/m² | Human | Phase II study in NSCLC patients | [15] |

| Volume of Distribution | 18.2 L/m² | Human | Phase II study in NSCLC patients | [15] |

| Elimination Half-life | 7.9 h | Human | Phase II study in NSCLC patients | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound ADCs.

Synthesis of this compound Drug-Linker Conjugate

The synthesis of the this compound drug-linker is a multi-step process that is typically performed by specialized chemical synthesis providers. A general schematic involves the solid-phase synthesis of the GGFG tetrapeptide, followed by the solution-phase coupling of the peptide to the PAB spacer and subsequent conjugation to exatecan. The final product is a reactive derivative, such as a maleimide-functionalized this compound, which can be conjugated to the antibody.[8][16]

ADC Conjugation and Drug-to-Antibody Ratio (DAR) Determination

Protocol for Antibody Conjugation (Thiol-Maleimide Chemistry):

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups. The molar ratio of TCEP to antibody will determine the number of available thiol groups and thus the final DAR.

-

Drug-Linker Conjugation: React the reduced antibody with a molar excess of the maleimide-activated this compound drug-linker. The maleimide group will covalently bond with the free thiol groups on the antibody.

-

Purification: Remove unconjugated drug-linker and other impurities using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol for DAR Determination using UV-Vis Spectrophotometry: []

-

Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for exatecan (e.g., ~370 nm).

-

Measure the absorbance of the unconjugated antibody at the same wavelengths.

-

Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.

-

The average DAR is calculated as the molar ratio of the drug to the antibody.

Protocol for DAR Determination using Hydrophobic Interaction Chromatography (HIC): [18]

-

Inject the purified ADC onto a HIC column.

-

Elute the different drug-loaded species using a decreasing salt gradient. Species with higher DARs are more hydrophobic and will elute later.

-

The area of each peak corresponds to the relative abundance of each drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

-

The average DAR is calculated by summing the product of each peak's relative area and its corresponding DAR value.

In Vitro Cytotoxicity Assay (MTT Assay)[19][20][21]

-

Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative as a control) in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the this compound ADC and a relevant isotype control ADC. Add the ADC solutions to the cells and incubate for a defined period (e.g., 72-120 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Bystander Killing Assay (Co-culture Method)[3][10][22]

-

Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cell line.

-

Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.

-

ADC Treatment: Treat the co-culture with the this compound ADC and controls.

-

Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and bystander killing to occur.

-

Imaging and Analysis: Use a high-content imaging system or flow cytometry to quantify the number of viable fluorescent (antigen-negative) and non-fluorescent (antigen-positive) cells.

-

Data Analysis: Compare the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC to the viability of antigen-negative cells treated with the ADC alone. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.

In Vivo Xenograft Model[23][24][25]

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., HER2-positive NCI-N87 or SKOV3) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, isotype control ADC, this compound ADC at various doses). Administer the treatments intravenously.

-

Tumor Measurement: Measure the tumor volume (e.g., using calipers) and body weight of the mice at regular intervals.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizations

Signaling Pathway of Topoisomerase I Inhibition by Exatecan

Caption: Topoisomerase I inhibition by Exatecan leads to DNA damage and apoptosis.

Experimental Workflow for ADC Evaluation

Caption: A typical workflow for the preclinical evaluation of an ADC.

Mechanism of this compound ADC Action

Caption: Step-by-step mechanism of a this compound ADC.

References

- 1. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 6. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates [mdpi.com]

- 7. iphasebiosci.com [iphasebiosci.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 10. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 11. iphasebiosci.com [iphasebiosci.com]

- 12. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. glycomscan.com [glycomscan.com]

- 16. MC-GGFG-Exatecan, 1600418-29-8 | BroadPharm [broadpharm.com]

- 18. waters.com [waters.com]

GGFG-PAB-Exatecan: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of GGFG-PAB-Exatecan, a key drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). Exatecan, a potent topoisomerase I inhibitor, is connected via a cathepsin B-cleavable tetrapeptide linker (Gly-Gly-Phe-Gly) and a self-immolative p-aminobenzyl (PAB) spacer. This design ensures stable circulation and targeted release of the cytotoxic payload within cancer cells. This document details the synthetic chemistry, experimental protocols for characterization and biological evaluation, and summarizes key quantitative data from relevant studies.

Introduction: The Emergence of Exatecan in ADCs

Antibody-drug conjugates have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the high potency of cytotoxic agents.[1] The choice of payload and linker is critical to the success of an ADC. Exatecan, a derivative of camptothecin, has emerged as a highly potent topoisomerase I inhibitor.[2][3] Unlike other payloads that can be susceptible to multidrug resistance (MDR) mechanisms, exatecan has shown efficacy in overcoming resistance mediated by transporters like P-glycoprotein (P-gp) and ABCG2.[2] Its high potency necessitates a stable linker system that prevents premature drug release in systemic circulation while ensuring efficient cleavage at the tumor site.[2][3]

The GGFG-PAB linker system is designed to meet these requirements. The tetrapeptide sequence GGFG is specifically cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[4][5] Following enzymatic cleavage, the p-aminobenzyl (PAB) spacer undergoes a 1,6-elimination reaction, releasing the unmodified, active exatecan payload inside the target cell.[6][7]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the synthesis of the GGFG peptide, the incorporation of the PAB linker, and the final conjugation to exatecan. A maleimidocaproyl (MC) group is often included to facilitate conjugation to a monoclonal antibody via thiol chemistry.

Synthesis of Fmoc-GGFG-OH

The tetrapeptide Fmoc-GGFG-OH is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids.[8][]

Experimental Protocol: Solid-Phase Peptide Synthesis of Fmoc-GGFG-OH

-

Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Attach the C-terminal amino acid, Fmoc-Gly-OH, to the resin.

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

-

Peptide Chain Elongation: Sequentially couple the subsequent Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH) using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA.

-

Cleavage from Resin: Cleave the final peptide from the resin using a mild acidic solution (e.g., acetic acid/trifluoroethanol/dichloromethane).

-

Purification: Purify the crude Fmoc-GGFG-OH peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Coupling of GGFG to PAB Linker

The synthesized Fmoc-GGFG-OH is then coupled to the p-aminobenzyl alcohol (PAB) linker.

Experimental Protocol: GGFG-PAB Coupling

-

Activation of GGFG: Activate the carboxylic acid of Fmoc-GGFG-OH using a suitable activating agent.

-

Coupling Reaction: React the activated Fmoc-GGFG-OH with p-aminobenzyl alcohol in an appropriate solvent.

-

Purification: Purify the resulting Fmoc-GGFG-PAB-OH conjugate using chromatography.

Conjugation of Exatecan to GGFG-PAB

The final step is the conjugation of exatecan to the GGFG-PAB linker. This is typically achieved by forming a carbamate linkage.

Experimental Protocol: Exatecan Conjugation

-

Activation of PAB-alcohol: The hydroxyl group of the PAB linker is typically activated, for instance, by conversion to a p-nitrophenyl carbonate.

-

Coupling to Exatecan: The activated linker is then reacted with the primary amine of exatecan to form the carbamate bond, yielding this compound.

-

Final Purification: The final drug-linker conjugate is purified using RP-HPLC.

-

Characterization: The structure and purity of this compound are confirmed by HPLC, MS, and NMR.

Data Presentation

The following tables summarize key quantitative data for exatecan and related ADCs from preclinical studies.

Table 1: In Vitro Cytotoxicity of Exatecan and Comparators

| Cell Line | Exatecan IC₅₀ (nM) | DXd IC₅₀ (nM) | SN-38 IC₅₀ (nM) | Reference |

| SK-BR-3 | 0.41 ± 0.05 | 0.04 ± 0.01 | - | [10] |

| NCI-N87 | 0.20 ± 0.05 | - | - | [11] |

| MDA-MB-453 | 0.20 ± 0.10 | - | - | [11] |

| BT-474 | 0.9 ± 0.4 | - | - | [11] |

| COLO205 | Subnanomolar | ~10x higher | ~20x higher | [2] |

Table 2: In Vitro Cytotoxicity of HER2-Targeting Exatecan ADCs

| ADC Construct | Cell Line | IC₅₀ (nM) | Reference |

| IgG(8)-EXA | SK-BR-3 | 0.41 ± 0.05 | [10] |

| Mb(4)-EXA | SK-BR-3 | 9.36 ± 0.62 | [10] |

| Db(4)-EXA | SK-BR-3 | 14.69 ± 6.57 | [10] |

| Tra-Exa-PSAR10 | SK-BR-3 | 0.18 ± 0.04 | [11] |

| Tra-Exa-PSAR10 | NCI-N87 | 0.20 ± 0.05 | [11] |

Table 3: Pharmacokinetic Parameters of a HER2-Targeting Exatecan ADC in Rats

| ADC Construct | Cmax (µg/mL) | AUC (day*µg/mL) | t₁/₂ (days) | Reference |

| Tra-Exa-PSAR10 | 93.8 ± 12.8 | 475 ± 68 | 5.1 ± 0.7 | [12] |

| Trastuzumab | 95.8 ± 12.0 | 492 ± 81 | 5.1 ± 0.9 | [12] |

Mandatory Visualizations

Synthesis Workflow

References

- 1. US20210187114A1 - Novel linker, preparation method, and application thereof - Google Patents [patents.google.com]

- 2. Antibody–Exatecan Conjugates with a Novel Self-immolative Moiety Overcome Resistance in Colon and Lung Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]

- 3. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2024008102A1 - Linker for conjugation - Google Patents [patents.google.com]

- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US7091186B2 - p-Amidobenzylethers in drug delivery agents - Google Patents [patents.google.com]

- 8. Buy Fmoc-ggfg-OH [smolecule.com]

- 10. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Conjugation of GGFG-PAB-Exatecan to a Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. These complex molecules consist of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. This targeted approach aims to enhance the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities.

This document provides a detailed protocol for the conjugation of a GGFG-PAB-Exatecan drug-linker to a monoclonal antibody. Exatecan is a potent topoisomerase I inhibitor that induces DNA damage and apoptosis in proliferating cells. The GGFG (Gly-Gly-Phe-Gly) tetrapeptide linker is designed to be stable in circulation and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This ensures the targeted release of Exatecan within the cancer cells.

The this compound is commonly functionalized with a maleimide group (MC-GGFG-PAB-Exatecan) to facilitate covalent linkage to thiol groups on the monoclonal antibody. This protocol will primarily focus on the maleimide-thiol conjugation chemistry.

Materials and Reagents

| Material/Reagent | Supplier | Catalog Number |

| Monoclonal Antibody (mAb) | User-defined | - |

| MC-GGFG-PAB-Exatecan | e.g., MedChemExpress | HY-136314 |

| Tris(2-carboxyethyl)phosphine (TCEP) | e.g., Thermo Fisher Scientific | 77720 |

| Phosphate Buffered Saline (PBS), pH 7.4 | e.g., Gibco | 10010023 |

| Borate Buffer, pH 8.0 | User-prepared | - |

| L-Cysteine | e.g., Sigma-Aldrich | C7352 |

| Dimethyl sulfoxide (DMSO) | e.g., Sigma-Aldrich | D8418 |

| Size-Exclusion Chromatography (SEC) Column | e.g., GE Healthcare | Sephadex G-25 |

| Hydrophobic Interaction Chromatography (HIC) Column | e.g., Tosoh Bioscience | TSKgel Butyl-NPR |

| Reversed-Phase HPLC (RP-HPLC) Column | e.g., Agilent | ZORBAX RRHD 300SB-C8 |

| Amicon® Ultra Centrifugal Filter Units | e.g., MilliporeSigma | UFC901024 |

Experimental Protocols

Antibody Preparation and Partial Reduction

This protocol aims to partially reduce the interchain disulfide bonds of the monoclonal antibody to generate free thiol groups for conjugation. The goal is to achieve an average of 4 to 8 thiol groups per antibody.

-

Buffer Exchange: The monoclonal antibody should be buffer-exchanged into a suitable reaction buffer, such as Phosphate Buffered Saline (PBS) at pH 7.4. This can be achieved using a desalting column or centrifugal filtration devices. The final concentration of the antibody should be between 5-20 mg/mL.

-

Preparation of TCEP Solution: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in PBS.

-

Partial Reduction: Add a 1.8 to 4.2 molar excess of TCEP to the antibody solution. The exact molar ratio should be optimized for each specific antibody to achieve the desired drug-to-antibody ratio (DAR).

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

-

Removal of Excess TCEP: Immediately before conjugation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

Conjugation of MC-GGFG-PAB-Exatecan to the Reduced Antibody

-

Preparation of Drug-Linker Solution: Prepare a stock solution of MC-GGFG-PAB-Exatecan in DMSO (e.g., 10 mM).

-

Conjugation Reaction: Add the MC-GGFG-PAB-Exatecan solution to the reduced and purified antibody solution. A molar excess of the drug-linker (typically 2.4 to 4.6-fold molar excess over the antibody) is recommended. The reaction should be performed in PBS, pH 7.4.

-

Incubation: Incubate the reaction mixture at 4°C or room temperature for 1-4 hours with gentle mixing, protected from light.

-

Quenching the Reaction: Quench the reaction by adding a 20-fold molar excess of L-cysteine to cap any unreacted maleimide groups. Incubate for an additional 30 minutes at room temperature.

Purification of the Antibody-Drug Conjugate

The crude ADC mixture contains the desired ADC, unconjugated antibody, and small molecule impurities. Purification is essential to remove these byproducts.

-

Size-Exclusion Chromatography (SEC): Use a pre-packed desalting column (e.g., Sephadex G-25) or a preparative SEC column to separate the ADC from unreacted drug-linker and other small molecules. The ADC will elute in the void volume.

-

Hydrophobic Interaction Chromatography (HIC): For a more refined purification and to separate different DAR species, HIC can be employed. This technique separates molecules based on their hydrophobicity.

-

Buffer Exchange and Concentration: The purified ADC should be buffer-exchanged into a formulation buffer (e.g., PBS) and concentrated using centrifugal filtration devices.

Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC and can be determined by several methods.

a) Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the number of conjugated drug molecules, as the hydrophobicity of the conjugate increases with the DAR.

-

Column: TSKgel Butyl-NPR

-

Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

-

Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0

-

Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

-

Detection: UV at 280 nm.

The average DAR is calculated from the peak areas of the different DAR species.

b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC can also be used to determine the DAR, often after reduction of the ADC to separate the light and heavy chains.

-

Column: Agilent ZORBAX RRHD 300SB-C8

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B.

-

Detection: UV at 280 nm.

Analysis of Purity and Aggregation

Size-Exclusion Chromatography (SEC)

SEC is used to determine the percentage of monomer, aggregate, and fragment in the final ADC product.

-

Column: e.g., TSKgel G3000SWxl

-

Mobile Phase: e.g., 0.1 M Sodium Phosphate, 0.1 M Sodium Sulfate, pH 6.7

-

Flow Rate: e.g., 0.5 mL/min

-

Detection: UV at 280 nm.

Data Presentation

| Parameter | Method | Result |

| Drug-to-Antibody Ratio (DAR) | ||

| Average DAR | HIC | e.g., 3.8 |

| DAR Distribution | HIC | e.g., DAR0: 5%, DAR2: 20%, DAR4: 50%, DAR6: 20%, DAR8: 5% |

| Purity | ||

| Monomer Content | SEC | e.g., >98% |

| Aggregate Content | SEC | e.g., <2% |

| Concentration | UV-Vis (A280) | e.g., 10 mg/mL |

Visualization of Workflow and Mechanism

Caption: Experimental workflow for the conjugation of MC-GGFG-PAB-Exatecan to a monoclonal antibody.

Caption: Mechanism of action of the this compound ADC leading to apoptosis.

Application Notes and Protocols: In Vitro Cytotoxicity Assay for GGFG-PAB-Exatecan ADCs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. These complex biologics combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of ADCs utilizing a GGFG-PAB-Exatecan drug-linker system.

The GGFG-PAB (glycyl-glycyl-phenylalanyl-glycyl-p-aminobenzylcarbamate) component is a protease-cleavable linker designed to be stable in circulation but susceptible to cleavage by lysosomal enzymes, such as Cathepsin B, upon internalization into the target cancer cell.[1] This cleavage releases the potent cytotoxic payload, Exatecan.

Exatecan is a highly potent derivative of camptothecin and functions as a topoisomerase I inhibitor.[2][3] By stabilizing the topoisomerase I-DNA covalent complex, Exatecan leads to the accumulation of DNA single- and double-strand breaks, ultimately triggering apoptotic cell death.[4][5]

This guide will focus on assays to determine the potency (IC50) and specificity of this compound ADCs against antigen-positive and antigen-negative cancer cell lines.

Data Presentation

The following tables summarize representative quantitative data from in vitro cytotoxicity assays of Exatecan-based ADCs targeting HER2-positive breast cancer cells.

Table 1: In Vitro Cytotoxicity of Anti-HER2 Exatecan-Based ADCs

| Compound | Target Cell Line (Antigen Status) | Assay Type | Incubation Time (days) | IC50 (nM) |

| IgG(8)-EXA (DAR 8) | SK-BR-3 (HER2-positive) | CellTiter-Glo | 5 | 0.41 ± 0.05 |

| IgG(8)-EXA (DAR 8) | MDA-MB-468 (HER2-negative) | CellTiter-Glo | 5 | > 30 |

| Mb(4)-EXA (DAR 4) | SK-BR-3 (HER2-positive) | CellTiter-Glo | 5 | 9.36 ± 0.62 |

| Db(4)-EXA (DAR 4) | SK-BR-3 (HER2-positive) | CellTiter-Glo | 5 | 14.69 ± 6.57 |

| Free Exatecan | SK-BR-3 (HER2-positive) | CellTiter-Glo | 5 | Subnanomolar |

| Free Exatecan | MDA-MB-468 (HER2-negative) | CellTiter-Glo | 5 | Subnanomolar |

Data adapted from a study on exatecan-based immunoconjugates.[6][7] The IC50 values represent the concentration of the ADC required to inhibit cell growth by 50%. The high potency on SK-BR-3 cells and lack of activity on MDA-MB-468 cells demonstrate the target-specific cytotoxicity of the ADCs.[6]

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound ADC.

Experimental Workflow

Caption: Experimental workflow for in vitro cytotoxicity assay.

Experimental Protocols

Protocol 1: Monoculture Cytotoxicity Assay using CellTiter-Glo®

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of a this compound ADC on both antigen-positive and antigen-negative cell lines.

Materials:

-

Cell Lines:

-

Reagents:

-

This compound ADC

-

Free Exatecan payload (for comparison)

-

Complete cell culture medium (e.g., McCoy's 5A for SK-BR-3, DMEM for MDA-MB-468, supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

-

Equipment:

-

Sterile 96-well, flat-bottom, opaque-walled microplates (for luminescence assays)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader with luminescence detection capabilities

-

Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)

-

Multichannel pipette

-

Procedure:

Day 1: Cell Seeding

-

Harvest logarithmically growing cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

-

Dilute the cell suspension to the desired seeding density. A typical starting point is 5,000 cells/well. This may require optimization depending on the cell line's growth rate.

-

Using a multichannel pipette, seed 100 µL of the cell suspension into the inner 60 wells of a 96-well opaque-walled plate.

-

Add 100 µL of sterile PBS or culture medium to the outer perimeter wells to minimize evaporation from the experimental wells.

-

Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow cells to attach and resume growth.

Day 2: ADC Treatment

-

Prepare serial dilutions of the this compound ADC and free Exatecan in complete culture medium. A typical concentration range to test would be from 0.01 nM to 100 nM. Prepare these solutions at 2x the final desired concentration.

-

Carefully remove the medium from the wells containing cells.

-

Add 100 µL of the appropriate ADC or free drug dilution to each well. Include wells with medium only (no cells) as a background control and wells with cells and medium only (no drug) as an untreated control. Each condition should be tested in triplicate.

-

Return the plate to the incubator.

Day 7: Cell Viability Measurement

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the prepared CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a microplate reader.

Data Analysis:

-

Subtract the average luminescence value from the "medium only" wells (background) from all other wells.

-

Normalize the data by expressing the luminescence of treated wells as a percentage of the average luminescence of the untreated control wells (% Viability).

-

Plot the % Viability against the logarithm of the ADC concentration.

-

Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value.

This detailed guide provides a robust framework for the in vitro characterization of this compound ADCs, enabling researchers to accurately assess their potency and specificity.

References

- 1. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 2. scispace.com [scispace.com]

- 3. SK-BR-3 for HER2 Inhibition Mechanism Studies [cytion.com]

- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of Exatecan ADCs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. Exatecan, a potent topoisomerase I inhibitor, is a payload used in the development of novel ADCs for cancer therapy.[1][2][3] The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly influences the ADC's efficacy, safety, and pharmacokinetics.[4][5][6] An optimal DAR ensures a therapeutic window that maximizes anti-tumor activity while minimizing toxicity. Therefore, accurate and robust analytical methods for DAR determination are essential throughout the ADC development process.

This document provides detailed application notes and protocols for determining the DAR of Exatecan ADCs using three common analytical techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Mechanism of Action of Exatecan

Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1][2][3] By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan leads to the accumulation of single-strand breaks, which are subsequently converted into double-strand breaks during DNA replication.[2] This DNA damage triggers cell cycle arrest and ultimately induces apoptosis in cancer cells.

Experimental Workflow for DAR Determination

The determination of the DAR for an Exatecan ADC generally follows a standardized workflow, starting from sample preparation and proceeding to analysis by one or more orthogonal analytical techniques, followed by data processing and calculation of the average DAR.

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used technique for DAR determination of cysteine-linked ADCs.[7][8][9] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.

Materials:

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

UHPLC or HPLC system with UV detector

Protocol:

-

System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

-

Sample Preparation: Dilute the Exatecan ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

-

Injection: Inject 10-20 µL of the prepared sample onto the column.

-

Chromatographic Separation: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

-

Detection: Monitor the elution profile at 280 nm.

-

Data Analysis: Integrate the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of Species * Number of Drugs per Species) / 100

| Parameter | Condition |

| Column | TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm |

| Mobile Phase A | 1.5 M (NH₄)₂SO₄, 50 mM Na₃PO₄, pH 7.0 |

| Mobile Phase B | 50 mM Na₃PO₄, pH 7.0 |

| Gradient | 0-100% B over 20 min |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 280 nm |

| Table 1: Example HIC Method Parameters |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another common method for DAR analysis, particularly for cysteine-linked ADCs.[7][10] This technique typically involves the reduction of the ADC to separate the light and heavy chains.

Materials:

-

RP-HPLC column (e.g., C4 or C8 wide-pore)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

UHPLC or HPLC system with UV detector

Protocol:

-